(E)-tert-Butyl 4-bromobut-2-enoate

Catalog No.
S1534024
CAS No.
86606-04-4
M.F
C8H13BrO2
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-tert-Butyl 4-bromobut-2-enoate

CAS Number

86606-04-4

Product Name

(E)-tert-Butyl 4-bromobut-2-enoate

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N

SMILES

CC(C)(C)OC(=O)C=CCBr

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr

The exact mass of the compound (E)-tert-Butyl 4-bromobut-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-tert-Butyl 4-bromobut-2-enoate is a bifunctional reagent featuring an α,β-unsaturated ester and an allylic bromide. This structure allows it to act as both a Michael acceptor and an alkylating agent.[1][2] The sterically bulky tert-butyl ester group provides unique stability and enables selective deprotection under specific acidic conditions (e.g., using trifluoroacetic acid), which preserves other acid-labile or base-labile functional groups within a complex molecule.[3] This contrasts with methyl or ethyl esters, which are typically cleaved under more general hydrolytic conditions.

Substituting (E)-tert-Butyl 4-bromobut-2-enoate with seemingly similar analogs can lead to significant deviations in process outcomes. Using the corresponding ethyl ester, (E)-Ethyl 4-bromobut-2-enoate, alters the steric and electronic properties of the molecule, which can affect reaction rates and the stability of intermediates.[4][5] For instance, in Reformatsky reactions, the structure of the organozinc reagent formed is distinct for tert-butyl versus ethyl esters, adopting a chair-like dimer for the former and a tub-shaped dimer for the latter, influencing the transition state geometry.[4][5] Replacing the compound with a saturated version, such as tert-butyl 4-bromobutanoate, eliminates its capability as a Michael acceptor, fundamentally changing its reactivity profile and making it unsuitable for conjugate addition or annulation strategies.[6] The (E)-stereochemistry is also critical for stereocontrolled syntheses, as using an impure mixture or the (Z)-isomer would result in different product diastereomers and lower overall stereoselectivity.

Precursor Suitability: Enables High-Yield, Diastereoselective Synthesis in Total Synthesis

In the total synthesis of (30S)-apratoxin E, the zinc-mediated Reformatsky reaction between a complex chiral aldehyde and tert-butyl bromoacetate (a close analog used to form the vinylogous Reformatsky reagent) proceeded in near-quantitative yield (97%) and as a single diastereomer.[4] This highlights the utility of the tert-butyl ester in achieving high stereocontrol and yield in complex synthetic routes. The use of a less sterically demanding ester like an ethyl or methyl ester could alter the transition state, potentially reducing the observed diastereoselectivity.

Evidence DimensionReaction Yield and Diastereoselectivity
Target Compound Data97% yield, single diastereomer observed in a key fragment synthesis.[4]
Comparator Or BaselineStandard yields for multi-step total synthesis fragments are often lower, and achieving perfect diastereoselectivity is a significant challenge.
Quantified DifferenceAchieved near-quantitative yield and complete diastereocontrol in a complex fragment coupling.[4]
ConditionsZinc-mediated Reformatsky reaction with a chiral aldehyde in THF at reflux.[4]

For multi-step synthesis of complex, high-value molecules, maximizing yield and stereocontrol at each step is critical for economic and process viability.

Process Compatibility: Enables Selective Deprotection Where Other Esters Would Fail

The tert-butyl ester serves as a robust protecting group that is stable to a wide range of nucleophilic and basic conditions under which methyl or ethyl esters would be saponified. It can be selectively removed using strong acid, such as trifluoroacetic acid (TFA), often in quantitative yield.[4] For example, in a recent synthesis of precursors for macrocalyxoformins, a tert-butyl ester was cleanly deprotected with TFA to furnish the carboxylic acid in quantitative yield, a necessary step for subsequent conversion to a redox-active ester.[4] This selectivity is a key procurement differentiator for complex syntheses requiring orthogonal protecting group strategies.

Evidence DimensionDeprotection Selectivity & Yield
Target Compound DataQuantitative deprotection yield using Trifluoroacetic Acid (TFA).[4]
Comparator Or BaselineEthyl or methyl esters, which are cleaved by base (e.g., NaOH, LiOH) or other acidic conditions that might affect different functional groups in the molecule.
Quantified DifferenceOffers orthogonal deprotection pathway (strong acid) compared to standard esters (base hydrolysis), enabling more complex synthetic designs.
ConditionsDeprotection using TFA in CH2Cl2 at room temperature.[4]

This allows chemists to build complex molecules by protecting a carboxyl group until a specific, late stage of the synthesis, preventing unwanted side reactions.

Versatility in Annulation Reactions: Efficient Access to Furanone Scaffolds

(E)-tert-Butyl 4-bromobut-2-enoate is a key reagent for constructing butenolide (furanone) rings, which are core structures in many natural products with significant biological activity.[4][5] Its bifunctional nature allows it to act as a four-carbon building block in annulation reactions. For example, reaction with a ketone enolate would involve an initial Michael addition, followed by an intramolecular SN2 reaction where the resulting enolate displaces the bromide, directly forming the five-membered furanone ring. The (E) geometry of the starting material is crucial for establishing the desired stereochemistry in the final product.

Evidence DimensionSynthetic Utility as Annulation Reagent
Target Compound DataServes as a direct precursor to butenolide and furanone ring systems.[4]
Comparator Or BaselineStep-wise approaches requiring separate Michael addition and cyclization steps, which are less atom- and step-economical.
Quantified DifferenceProvides a more convergent and efficient route to complex heterocyclic scaffolds compared to linear multi-step methods.
ConditionsBase-mediated reaction with ketone enolates or other suitable nucleophiles.

Procuring this compound provides a direct and efficient pathway to high-value heterocyclic scaffolds, bypassing longer, lower-yielding synthetic routes.

Multi-Step Total Synthesis of Natural Products and Pharmaceuticals

This reagent is the right choice when a synthetic route requires the introduction of a butenoate fragment with a carboxylic acid that must remain protected through multiple basic or nucleophilic steps. Its unique acid-lability allows for selective, late-stage deprotection without compromising other sensitive functionalities, as demonstrated in complex syntheses.[4][5]

Stereocontrolled Construction of Substituted Butenolides and Furanones

For research programs focused on building libraries of substituted furanones for biological screening, this compound is a preferred starting material. Its defined (E)-geometry and bifunctional reactivity enable direct, one-pot annulation strategies with various nucleophiles, providing a convergent and efficient route to these important heterocyclic cores.[7]

Development of Complex Molecular Architectures via Reformatsky-Type Reactions

In methodologies where high diastereoselectivity is paramount, the use of this specific tert-butyl ester in vinylogous Reformatsky reactions is justified. Its tendency to form specific intermediates leads to high stereocontrol in C-C bond formation with chiral aldehydes, making it a critical component for building complex acyclic stereocenters.[4]

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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